Tenuecyclamide C

Descripción

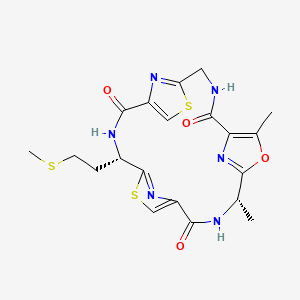

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H22N6O4S3 |

|---|---|

Peso molecular |

506.6 g/mol |

Nombre IUPAC |

(4S,18S)-4,7-dimethyl-18-(2-methylsulfanylethyl)-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione |

InChI |

InChI=1S/C20H22N6O4S3/c1-9-19-26-15(10(2)30-19)18(29)21-6-14-23-12(7-32-14)17(28)24-11(4-5-31-3)20-25-13(8-33-20)16(27)22-9/h7-9,11H,4-6H2,1-3H3,(H,21,29)(H,22,27)(H,24,28)/t9-,11-/m0/s1 |

Clave InChI |

DMFUPHMBLSJHNR-ONGXEEELSA-N |

SMILES |

CC1C2=NC(=C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)CCSC |

SMILES isomérico |

C[C@H]1C2=NC(=C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C(=O)N1)CCSC |

SMILES canónico |

CC1C2=NC(=C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)CCSC |

Sinónimos |

tenuecyclamide C |

Origen del producto |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of Tenuecyclamide C

Methodologies for Planar Structure Determination

The planar structure of Tenuecyclamide C, which describes the sequence of atoms and their bonding, was primarily elucidated through the complementary use of high-resolution mass spectrometry and multidimensional nuclear magnetic resonance spectroscopy. acs.orgnih.gov

Multidimensional NMR techniques were instrumental in piecing together the molecular framework of this compound. acs.org Analysis of 1D (¹H and ¹³C) and 2D NMR spectra, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allowed for the identification of its constituent amino acid residues. acs.org

The spectroscopic analysis revealed a composition of three standard amino acids—glycine, alanine (B10760859), and methionine—and three modified amino acids, specifically one methyloxazole and two thiazole (B1198619) moieties. acs.orgsemanticscholar.org The HMBC experiment was particularly crucial, as it revealed long-range correlations between protons and carbons. acs.org For instance, correlations between the amide (NH) and alpha-proton (α-CH) signals of one amino acid unit to the carbonyl carbon of the adjacent unit were key to sequencing the residues and confirming the cyclic nature of the peptide. acs.org The chemical shifts of the thiazole-glycine unit were found to be consistent with values reported for the same structural motif in the related compound, nostocyclamide. acs.org

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| (Ala)-Oxz(Thr) unit | ||

| 1 | 162.3 | |

| 2 | 137.9 | |

| 3 | 123.6 | |

| 4 | 78.4 | 4.81 (dq, 7.0, 7.0) |

| 5 | 19.4 | 1.59 (d, 7.0) |

| 6 | 14.7 | 2.41 (s) |

| 7 | 169.1 | |

| NH(1) | 7.91 (d, 7.0) | |

| (Gly)-Thz(Cys) unit | ||

| 8 | 44.1 | 4.41 (d, 16.0), 4.29 (d, 16.0) |

| 9 | 169.0 | |

| 10 | 149.3 | 7.78 (s) |

| 11 | 119.5 | |

| 12 | 170.8 | |

| NH(2) | 8.01 (t, 6.0) | |

| (Met)-Thz(Cys) unit | ||

| 13 | 52.1 | 5.25 (ddd, 8.5, 8.0, 4.5) |

| 14 | 30.6 | 2.25 (m), 2.15 (m) |

| 15 | 29.8 | 2.59 (t, 7.5) |

| 16 | 15.4 | 2.11 (s) |

| 17 | 170.1 | |

| 18 | 148.9 | 7.96 (s) |

| 19 | 122.2 | |

| 20 | 169.9 | |

| NH(3) | 8.35 (d, 8.5) |

Data sourced from Banker & Carmeli, 1998. acs.org

High-Resolution Electron Impact Mass Spectrometry (HREIMS) provided the precise elemental composition of this compound. acs.org The analysis established its molecular formula as C₂₀H₂₂N₆O₄S₃, which corresponds to a monoisotopic mass of 506.08647 Da. acs.orgnp-mrd.org The mass spectrum also displayed key fragment ions that supported the structural deductions from NMR data. acs.org For example, fragment ions at m/z 136 and 138 were consistent with the presence of methyloxazole and thiazole-containing residues. acs.org Furthermore, the electron-impact mass spectrum showed fragment ions indicating the loss of MeSH ([M - 48]⁺) and CH₂=CHSMe ([M - 74]⁺), which are characteristic of a methionine residue. acs.org

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Stereochemical Assignment of this compound

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical step in characterizing a natural product. For this compound, this involved establishing the absolute configuration of its chiral centers.

The absolute configurations of the asymmetric centers in this compound were unambiguously determined. nih.gov This was achieved through the application of Marfey's method, which involves the derivatization of amino acid hydrolysates followed by HPLC analysis. acs.orgnih.gov The results of this analysis confirmed that the constituent amino acids (Alanine, Glycine, and Methionine) all possess the L-configuration. semanticscholar.org The stereochemistry was further solidified through the total synthesis of various diastereoisomers of the tenuecyclamides, which allowed for direct comparison with the natural product and confirmed the proposed assignments. nih.govacs.orgacs.org

This compound shares a close structural relationship with another cyanobactin, Nostocyclamide M; the two compounds are diastereomers. mdpi.comresearchgate.net They possess the same planar structure and molecular formula but differ in the stereochemistry at a single chiral center. mdpi.comnih.gov Specifically, the difference lies in the configuration of the methionine residue. mdpi.comnih.gov While this compound contains L-methionine, Nostocyclamide M incorporates D-methionine at the equivalent position in its cyclic structure. mdpi.comresearchgate.netnih.gov

Determination of Absolute Configuration

Conformational Analysis of this compound

Detailed conformational analysis specific to this compound is not extensively documented in the literature. However, general principles applicable to cyclic peptides provide insight into its likely structural dynamics. The cyclic nature of the hexapeptide backbone significantly reduces its conformational freedom compared to a linear peptide. mdpi.com This rigidity helps to stabilize a specific three-dimensional shape, which is often crucial for its biological activity. mdpi.com

Unique Structural Features of this compound: Heterocyclic Amino Acid Residues (Thiazole, Oxazole)

This compound is a modified cyclic hexapeptide isolated from the cyanobacterium Nostoc spongiaeforme var. tenue. acs.orgnih.gov Its structure is distinguished by the incorporation of heterocyclic amino acid residues, specifically thiazole and oxazole (B20620) rings. mdpi.com These modifications are a hallmark of a class of ribosomally synthesized and post-translationally modified peptides known as cyanobactins. mdpi.com

The planar structure of this compound was determined through extensive analysis using homonuclear and inverse-heteronuclear 2D-NMR techniques and high-resolution mass spectrometry. acs.orgnih.gov The molecular formula was established as C₂₀H₂₂N₆O₄S₃ by high-resolution electron impact mass spectrometry (HREIMS). acs.org Mass spectrometry data revealed significant fragment ions that were indicative of the presence of both thiazole- and methyloxazole-containing residues. acs.org

The core structure of this compound is a macrocycle built from amino acid precursors. The heterocyclic thiazole and oxazole moieties are formed through the cyclization and subsequent oxidation or dehydration of cysteine and threonine residues, respectively. researchgate.net This biosynthetic process introduces significant structural diversity and rigidity to the peptide backbone. researchgate.net

Initial structural elucidation proposed a sequence containing L-alanine, a glycine-derived thiazole, and an L-methionine-derived thiazole. acs.org However, subsequent total synthesis and stereochemical analysis corrected the structure, establishing that this compound is composed of a D-methionine residue instead of the initially proposed L-methionine. acs.org Another study suggests that nostocyclamide M and this compound are diastereomers, differing in the configuration of the methionine residue, with this compound containing L-methionine. semanticscholar.org

Detailed Research Findings

The structural assignment of this compound has been a subject of detailed investigation, leading to the correction of its initial stereochemistry. The solid-phase synthesis of various diastereoisomers was instrumental in unambiguously determining the absolute configuration of the chiral centers. acs.orgnih.gov This synthetic approach allowed for a direct comparison of the NMR spectra of the synthesized compounds with the natural product, confirming the presence of a D-methionine residue. acs.org

High-resolution mass spectrometry played a key role in identifying the constituent parts of the molecule. The electron-impact mass spectrum showed characteristic fragment ions at m/z 136 and 138, consistent with thiazole- and methyloxazole-containing fragments. acs.org Additionally, fragment ions indicating the loss of components of a methionine residue were observed. acs.org

The final established structure of this compound is a cyclic hexapeptide containing one oxazole and two thiazole rings. These heterocyclic amino acids, derived from threonine, cysteine, and methionine, contribute to the unique chemical properties of the molecule. acs.orgresearchgate.net

| Compound Name | Molecular Formula | Key Heterocyclic Residues |

| This compound | C₂₀H₂₂N₆O₄S₃ | Thiazole, Oxazole |

| Tenuecyclamide A | C₁₉H₂₀N₆O₄S₂ | Thiazole, Oxazole |

| Tenuecyclamide B | C₁₉H₂₀N₆O₄S₂ | Thiazole |

| Tenuecyclamide D | C₂₀H₂₂N₆O₅S₃ | Thiazole, Oxazole |

| Nostocyclamide M | C₂₀H₂₂N₆O₄S₃ | Thiazole, Oxazole |

| Spectroscopic Data for this compound | |

| Technique | Observation |

| High-Resolution Electron Impact Mass Spectrometry (HREIMS) | Molecular formula determined as C₂₀H₂₂N₆O₄S₃. Fragment ions at m/z 136 and 138 indicated thiazole and methyloxazole residues. acs.org |

| 2D-NMR (HMBC, HMQC) | Correlations helped sequence the amino acid and heterocyclic units into a cyclic hexapeptide structure. acs.org |

| ¹H and ¹³C NMR | Comparison of spectra from synthetic diastereomers with the natural product led to the correction of the stereochemistry of the methionine residue. acs.org |

Biosynthetic Pathways of Tenuecyclamide C

Overview of Cyanobactin Biosynthesis: Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)

Tenuecyclamide C belongs to a class of natural products known as Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs). acs.orgnih.govfrontiersin.org Unlike non-ribosomal peptides, the initial peptide chain of a RiPP is synthesized by the ribosome, directly translating a messenger RNA sequence. acs.orgnih.gov This precursor peptide then undergoes a series of enzymatic modifications to yield the final, mature compound. nih.govhelsinki.fi

The biosynthesis of cyanobactins, including this compound, is characterized by several key post-translational modifications. nih.gov These typically include the proteolytic cleavage of a precursor peptide, N-to-C macrocyclization to form a cyclic structure, and often the heterocyclization of specific amino acid residues like cysteine, serine, and threonine. nih.govhelsinki.fi Further modifications such as oxidation and prenylation can also occur. nih.govnih.gov This modular and genetically encoded pathway allows for significant structural diversity within the cyanobactin family. acs.orgfrontiersin.org

Identification and Characterization of the ten Gene Cluster

The genetic instructions for the biosynthesis of this compound are encoded within a dedicated gene cluster, designated as the ten cluster. mdpi.comnih.gov This cluster, approximately 11.8 kb in length, was identified in the cyanobacterium Nostoc spongiaeforme var. tenue. mdpi.comnih.gov The organization of the ten gene cluster is highly similar to the well-studied pat gene cluster, which is responsible for the biosynthesis of patellamides. mdpi.comnih.gov

The ten cluster is composed of seven genes, named tenA through tenG, which are encoded on the same DNA strand. nih.gov The majority of these genes share significant sequence identity (70-80%) with their counterparts in the pat cluster. nih.gov This high degree of similarity suggests a conserved biosynthetic logic and evolutionary relationship between the pathways for tenuecyclamides and patellamides. nih.govresearchgate.net

Table 1: Genes of the ten Cluster and their Homologs in the pat Pathway

| ten Gene | Homologous pat Gene | Proposed Function |

| tenA | patA | N-terminal protease |

| tenB | patB | Unknown function |

| tenC | patC | Unknown function (non-essential) |

| tenD | patD | Heterocyclase |

| tenE | patE | Precursor peptide |

| tenF | patF | Prenyltransferase-like (function may differ) |

| tenG | patG | C-terminal protease and macrocyclase |

Role of Precursor Peptide (TenE) in this compound Biosynthesis

The primary structure of this compound is directly encoded within the precursor peptide gene, tenE. mdpi.comnih.gov This precursor peptide, TenE, serves as the substrate for all subsequent post-translational modifications. mdpi.com A remarkable feature of the ten cluster is that the TenE precursor peptide contains four copies of the core amino acid sequences that will ultimately form the final natural products. mdpi.comnih.govresearchgate.net Specifically, it encodes two tandem copies of the sequence for Tenuecyclamide A and two for this compound. nih.govresearchgate.netresearchgate.net

The core peptide sequences within TenE are flanked by recognition sequences (RS) that are crucial for guiding the biosynthetic enzymes. acs.orgmdpi.com These recognition sites ensure the proper processing of the precursor peptide by the various modifying enzymes. acs.org The hypervariable nature of the core peptide cassettes within precursor peptides like TenE is a key source of the chemical diversity observed in cyanobactins. nih.gov

Enzymatic Machinery and Post-Translational Modifications

The transformation of the linear TenE precursor peptide into the cyclic and modified this compound is accomplished by a suite of dedicated enzymes encoded within the ten gene cluster.

N-Terminal Protease (PatA Homolog) Functions

The first step in the processing of the TenE precursor peptide is the cleavage of its N-terminal leader sequence. This reaction is catalyzed by a protease homologous to PatA from the patellamide pathway. nih.govmdpi.com The PatA-like protease, encoded by tenA, is a subtilisin-like serine protease that recognizes a specific sequence (RSII) within the precursor peptide. acs.orgmdpi.comnih.gov This cleavage event liberates the N-terminal amine of the core peptide, which is essential for the subsequent macrocyclization step. mdpi.comnih.gov Both PatA and its homolog in the ten pathway contain a C-terminal domain of unknown function (DUF). researchgate.netiucr.org

C-Terminal Macrocyclase (PatG Homolog) Mediated Cyclization

Following the N-terminal cleavage, the C-terminal portion of the precursor peptide is processed by a bifunctional enzyme homologous to PatG. nih.govmdpi.com This enzyme, encoded by tenG, possesses two key activities: a protease function and a macrocyclase function. mdpi.com The protease domain of the PatG homolog recognizes a C-terminal recognition sequence (RSIII) and cleaves the precursor peptide to release the core peptide. mdpi.com Concurrently, the macrocyclase domain catalyzes the formation of a peptide bond between the newly freed N-terminus and the C-terminus of the core peptide, resulting in a cyclic structure. nih.govresearchgate.net This macrocyclization is a hallmark of cyanobactin biosynthesis. researchgate.net The PatG homolog is a subtilisin-like protease that has been engineered to be a highly efficient tool for peptide cyclization. nih.govacs.org

Heterocyclization Mechanisms: Formation of Thiazole (B1198619) and Oxazole (B20620) Rings

This compound contains two thiazole rings and one oxazole ring. mdpi.com These heterocyclic rings are not incorporated directly during ribosomal synthesis but are formed through post-translational modification of cysteine and serine/threonine residues within the core peptide. nih.govresearchgate.net This transformation involves a two-step process:

Heterocyclization: An ATP-dependent enzyme, homologous to PatD, catalyzes the cyclodehydration of cysteine and serine/threonine residues to form thiazoline (B8809763) and oxazoline (B21484) rings, respectively. nih.govmdpi.comresearchgate.net This heterocyclase recognizes a specific recognition sequence (RSI) within the leader peptide portion of the precursor, indicating that this modification occurs before the proteolytic cleavage and macrocyclization steps. acs.orgmdpi.com

Oxidation: The thiazoline and oxazoline rings are subsequently oxidized to the corresponding thiazole and oxazole rings. nih.govnih.gov This oxidation is often carried out by an oxidase domain that can be part of the PatG homolog or a separate enzyme. nih.govmdpi.com This FMN-dependent dehydrogenase reaction completes the formation of the aromatic heterocycles found in this compound. nih.govresearchgate.net

Other Tailoring Enzymes and Their Proposed Roles

The biosynthesis of this compound involves several tailoring enzymes beyond the initial heterocyclization. These enzymes are encoded within the ten gene cluster and are homologous to those found in other cyanobactin pathways, particularly the well-studied patellamide (pat) pathway. nih.govmdpi.com Their activities are crucial for modifying the precursor peptide into its final, mature form. The primary additional tailoring steps include oxidation, and potentially, epimerization. The functions of some proteins within the cluster remain uncharacterized but are conserved, suggesting they are essential.

Detailed Research Findings

Oxidase Activity: this compound contains two thiazole rings, which are the oxidized forms of thiazoline rings. mdpi.com This oxidation is a critical tailoring step. In related cyanobactin pathways, this function is attributed to an oxidase domain located within the C-terminal protease, PatG. mdpi.com By homology, the TenG protein is proposed to contain a similar oxidase domain responsible for the thiazoline-to-thiazole conversion. The presence of this domain is a key differentiator from pathways like the trunkamide (B1244394) (tru) cluster, where the corresponding protease lacks the oxidase domain, resulting in products with thiazoline rings. mdpi.com

Conserved Proteins of Unknown Function (TenB and TenC): The ten gene cluster, like nearly all cyanobactin gene clusters, contains two genes, tenB and tenC, that encode small, conserved proteins. mdpi.comnih.gov While their precise biochemical roles have not yet been identified, their consistent presence across different pathways underscores their importance in the maturation of cyanobactins. nih.gov It is hypothesized that they may be part of the heterocyclization machinery or play a role in stabilizing the biosynthetic complex.

Domains of Unknown Function (DUF) and Epimerization: Tenuecyclamide B, an isomer of Tenuecyclamide A, differs in its stereochemistry, indicating that epimerization (the conversion of an amino acid from its L-form to its D-form) is a feature of the broader tenuecyclamide family. mdpi.com The proteases TenA and TenG are expected to contain Domains of Unknown Function (DUF) at their N-termini, homologous to those in the PatA and PatG proteases. mdpi.com It has been proposed that these DUF domains may be responsible for catalyzing the epimerization of specific amino acid residues within the peptide backbone. However, this function has not been definitively proven, and some research suggests that the epimerization could be a spontaneous chemical process rather than an enzyme-catalyzed one. mdpi.com Structural analysis of the PatG-DUF revealed a novel dimeric fold coordinated by zinc ions, though its exact catalytic activity remains elusive. mdpi.com

The following table summarizes the other key tailoring enzymes and proteins involved in the this compound biosynthetic pathway and their proposed functions based on homology and experimental evidence from related systems.

| Gene | Protein | Proposed Function | Evidence/Basis |

| tenG (domain) | TenG Oxidase Domain | Catalyzes the oxidation of thiazoline rings to thiazole rings. | Homology with the functionally characterized oxidase domain of PatG; presence of thiazoles in the final structure of this compound. mdpi.com |

| tenA (domain) | TenA DUF | Potential role in the epimerization of L-amino acids to D-amino acids. | Homology to DUF domains in other cyanobactin proteases; however, the role is not confirmed and may be a spontaneous chemical reaction. mdpi.com |

| tenG (domain) | TenG DUF | Potential role in the epimerization of L-amino acids to D-amino acids. | Homology to DUF domains in other cyanobactin proteases; the crystal structure of PatG-DUF has been determined, but its function is not yet fully understood. mdpi.com |

| tenB | TenB | Unknown, but essential for biosynthesis. | Conserved across almost all cyanobactin gene clusters. mdpi.comnih.gov |

| tenC | TenC | Unknown, but essential for biosynthesis. | Conserved across almost all cyanobactin gene clusters. mdpi.comnih.gov |

Chemical Synthesis Strategies for Tenuecyclamide C and Its Analogs

Total Synthesis Approaches for Tenuecyclamide C

The total synthesis of this compound was first successfully accomplished as part of a broader effort to synthesize the entire family of tenuecyclamides (A-D). acs.orgnih.govresearchgate.net This work was crucial for verifying and, in some cases, correcting the structures of these natural products, which were originally isolated from the cyanobacterium Nostoc spongiaeforme var. tenue. mdpi.comnih.gov The primary strategy employed was a convergent approach combining solid-phase peptide synthesis (SPPS) for the linear precursor followed by a solution-phase macrolactamization to form the final cyclic structure. acs.orgacs.org This hybrid methodology allows for the efficient assembly of the peptide chain on a solid support while performing the critical ring-closing step in solution to favor the desired intramolecular cyclization. acs.org

The application of Solid-Phase Peptide Synthesis (SPPS) has been a cornerstone in the synthesis of this compound. nih.govbachem.com In a representative synthesis, the linear hexapeptide precursor of this compound was assembled on a Wang resin. acs.org The synthesis proceeds in a C-terminus to N-terminus direction, starting with the anchoring of the first Fmoc-protected amino acid to the resin. acs.orgbachem.com

The synthesis involves a series of iterative cycles, each consisting of two main steps:

Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed, typically using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). nih.gov

Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly freed N-terminus of the resin-bound peptide. acs.orgnih.gov

This cycle is repeated until the full linear sequence is assembled. After the completion of the linear chain, the peptide is cleaved from the solid support. acs.org The final and crucial step of macrolactamization is then performed in the solution phase to yield the cyclic this compound. acs.orgacs.org This SPPS-based approach is highly efficient and provides a versatile route to various thiazole- and oxazole-containing macrolactams. acs.orgnih.gov

A critical challenge in the total synthesis of this compound is the preparation of its constituent heterocyclic amino acids with the correct stereochemistry. mdpi.comnih.govrsc.org this compound is composed of both proteinogenic and non-proteinogenic amino acids, including thiazole- and oxazole-containing residues. mdpi.comnih.gov The synthesis of these building blocks must be stereocontrolled, as the configuration of these units dictates the final stereochemistry of the macrocycle. acs.orgnih.gov

The key heterocyclic building blocks are synthesized from commercially available Fmoc-protected α-amino acids. acs.orgnih.gov

Thiazole (B1198619) Amino Acids: These are typically prepared from N-acylated cysteine residues. The synthesis involves a cyclodehydration and subsequent oxidation step. For instance, thiazole amino acids can be formed by oxidizing the corresponding thiazoline (B8809763) precursors. acs.orgnih.gov

Oxazole (B20620) Amino Acids: These moieties are synthesized through the cyclodehydration of β-ketodipeptides. acs.org

The stereochemical integrity of the original α-amino acid is maintained throughout this process, allowing for the stereocontrolled introduction of these heterocyclic systems into the peptide backbone during SPPS. nih.govrsc.org

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Synthetic Method Development for this compound Core Structure

The development of synthetic methods for the this compound core structure has focused on the efficient construction of the 18-membered macrocyclic ring. The primary successful strategy involves the synthesis of a linear peptide precursor using SPPS, followed by cleavage from the resin and a head-to-tail macrolactamization in solution. acs.orgacs.org This approach addresses the challenges of macrocyclization by performing the ring-closing reaction under high-dilution conditions, which minimizes competing intermolecular side reactions and favors the formation of the desired monomeric macrocycle. The choice of cyclization site within the linear precursor can also be optimized to achieve higher yields. researchgate.net This methodology has proven to be broadly applicable for the synthesis of natural product libraries containing unnatural heterocyclic amino acid residues. acs.orgnih.gov

Preparation of this compound Diastereomers and Stereochemical Confirmation

A significant achievement of the total synthesis of this compound was the definitive confirmation of its absolute stereochemistry. acs.orgnih.gov Initial reports on the isolated natural product proposed a structure containing L-methionine. nih.gov However, subsequent research and spectroscopic analysis of related compounds like nostocyclamide M suggested a potential discrepancy. mdpi.comresearchgate.net

To resolve this ambiguity, a library of this compound diastereomers was synthesized. acs.orgacs.org By systematically incorporating different stereoisomers of the amino acid building blocks (e.g., L-Met vs. D-Met), researchers could generate all possible stereoisomers of the proposed structure. researchgate.netacs.org

Comparison of the nuclear magnetic resonance (NMR) spectra and optical rotation data of the synthetic diastereomers with those of the natural product provided conclusive evidence. acs.org This comparative analysis established that natural this compound is composed of D-methionine, not L-methionine as initially reported. acs.org The synthesis also confirmed that Tenuecyclamide D is the corresponding sulfoxide (B87167) of this compound, formed by the oxidation of the D-methionine residue. acs.org

| Compound | Originally Proposed Stereocenter | Confirmed Stereocenter via Synthesis | Reference |

| This compound | L-Methionine | D-Methionine | acs.orgmdpi.comresearchgate.net |

Rational Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

The robust synthetic platform developed for this compound, particularly the SPPS methodology, is highly amenable to the rational design and synthesis of analogs for structure-activity relationship (SAR) studies. acs.orgmdpi.commdpi.com By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for its function. mdpi.com

The synthesis of analogs can involve several modifications:

Stereochemical Variation: As demonstrated by the synthesis of diastereomers, changing the stereochemistry at one or more chiral centers can have a significant impact on biological activity. acs.org For example, nostocyclamide M, a diastereomer of this compound with a different methionine configuration, exhibits distinct allelopathic activity. mdpi.comresearchgate.netmdpi-res.com

Amino Acid Substitution: Replacing the natural amino acids with other proteinogenic or non-proteinogenic residues can probe the importance of specific side chains for receptor binding or other interactions. mdpi.com

The ability to generate libraries of such analogs is a powerful tool for medicinal chemistry, enabling the optimization of natural product leads into more potent or selective therapeutic agents. mdpi.commdpi.com

Investigation of Tenuecyclamide C S Biological Activities and Mechanistic Studies

In Vitro Biological Activity Profiling

Inhibition of Cellular Division (e.g., Sea Urchin Embryo Model)

Tenuecyclamide C has demonstrated potent inhibitory effects on the cellular division of sea urchin embryos (Paracentrotus lividus). mdpi.comnih.gov In this model, which is often used for the rapid functional screening of molecules that affect cell division, this compound completely inhibited embryonic development at a concentration of 9.0 µM. mdpi.commdpi.com This activity was notably more potent than its structural analogs, Tenuecyclamide A and Tenuecyclamide D, which showed the same effect at concentrations of 108 µM and 19.1 µM, respectively. mdpi.commdpi.com The sea urchin embryo model is a valuable tool for assessing the anti-proliferative and antimitotic activities of compounds. chemical-block.com

Table 1: Inhibition of Sea Urchin Embryo Division by Tenuecyclamides

| Compound | Effective Dose (ED100) |

|---|---|

| Tenuecyclamide A | 108 µM |

| This compound | 9.0 µM |

| Tenuecyclamide D | 19.1 µM |

Data sourced from multiple scientific studies. mdpi.commdpi.com

Allelopathic Effects (e.g., against other Cyanobacteria)

Allelopathy, the chemical inhibition of one organism by another, is a potential ecological role for cyanobactins like tenuecyclamides. mdpi.com this compound is structurally a diastereomer of Nostocyclamide M, differing in the stereochemistry of a methionine residue. mdpi.com Nostocyclamide M has been shown to exhibit allelopathic activity against the cyanobacterium Anabaena 7120. nih.gov This suggests that this compound may also possess similar allelopathic properties, potentially playing a role in the chemical defense and competitive interactions of its producing organism, Nostoc spongiaeforme var. tenue, against other cyanobacteria. mdpi.comresearchgate.netnih.gov

Cellular Cytotoxicity in Research Models

The cytotoxic potential of this compound has been noted, although specific data against a wide range of cell lines is limited in the reviewed literature. mdpi.com Its potent effect on sea urchin embryo division suggests a strong cytotoxic or anti-proliferative activity. mdpi.commdpi.com Cyanobactins, the class of compounds to which this compound belongs, are known for their cytotoxicity. mdpi.com For instance, related compounds have shown modest to general cytotoxicity against various human tumor cell lines. mdpi.com The evaluation of this compound's specific cytotoxic profile across different cancer cell lines remains an area for further investigation.

Molecular Targets and Pathways of this compound

Potential Interactions with Cellular Microfilaments

While direct studies on this compound's interaction with microfilaments are not extensively detailed, related cyanobacterial metabolites offer insights into potential mechanisms. For example, other cytotoxic compounds isolated from cyanobacteria, such as Lyngbyabellin A and Desmethoxymajusculamide C, are known to disrupt the cellular microfilament network by affecting actin polymerization. mdpi.comresearchgate.netnih.govmdpi.com Some macrolides from cyanobacteria have been found to inhibit the polymerization of actin microfilaments. nih.gov Given the potent cytotoxic and anti-proliferative effects of this compound, investigating its interaction with actin microfilaments and other cytoskeletal components is a logical next step in understanding its mechanism of action.

Modulation of Cellular Processes (e.g., cell cycle progression, apoptosis induction in in vitro models)

The inhibition of sea urchin embryo division by this compound strongly implies an interference with the cell cycle. mdpi.commdpi.com Many cytotoxic agents exert their effects by inducing cell cycle arrest, often at the G2/M phase, which can subsequently lead to programmed cell death, or apoptosis. mdpi.comresearchgate.netnih.gov The process of apoptosis is a highly regulated mechanism crucial for eliminating damaged or unwanted cells and is often linked to cell cycle control. researchgate.netnih.gov The disruption of cell division could be a result of the compound's interaction with key regulators of the cell cycle. researchgate.netnih.gov Given that many cytotoxic natural products function by modulating these pathways, it is plausible that this compound induces apoptosis in susceptible cells following cell cycle disruption. plos.orgmdpi.com However, specific studies detailing the effects of this compound on cell cycle checkpoints and the induction of apoptosis in in vitro models are needed to confirm this hypothesis.

Potential for Protein Synthesis Inhibition (broader cyanobactin activity)

This compound belongs to the cyanobactin class of small cyclic peptides, which are produced by a wide variety of cyanobacteria. encyclopedia.pubnih.gov This class of natural products is known for a range of potent bioactivities, including antitumor, antimalarial, and cytotoxic effects. nih.govnih.gov The mechanisms underlying these activities are diverse, and for many cyanobactins, they are still under investigation.

While direct studies on protein synthesis inhibition by this compound are not extensively detailed, the broader family of cyanobactins provides significant clues. Research into other members of this family has demonstrated clear impacts on fundamental cellular processes. For instance, the cyanobactin ulithiacyclamide (B1205845) was found to inhibit both RNA and protein synthesis, leading to cell growth inhibition in a self-destructive manner. mdpi.com Allelopathy, a phenomenon where an organism produces biochemicals to influence the growth and survival of other organisms, is a known trait of some cyanobacteria, and the mechanisms can include the inhibition of photosynthesis, enzyme activity, respiration, and protein synthesis. encyclopedia.pub Given that this compound is a representative of the cyanobactin group, it is plausible that its mode of action could involve similar mechanisms, such as the disruption of protein synthesis, contributing to its observed biological effects. encyclopedia.pubmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Influence of Stereochemistry on Biological Activity

The stereochemistry of a molecule, or the three-dimensional arrangement of its atoms, is a paramount factor in its biological activity. This is vividly illustrated by comparing this compound with its diastereomer, Nostocyclamide M. mdpi.comresearchgate.net These two compounds have the same chemical formula and connectivity of atoms but differ in the configuration of a single amino acid residue. mdpi.com this compound contains an L-methionine residue, whereas Nostocyclamide M incorporates a D-methionine at the equivalent position. researchgate.netnih.gov

This subtle change in one stereocenter leads to markedly different biological profiles. This compound was found to inhibit the division of sea urchin embryos with an ED100 (effective dose for 100% of the population) of 9.0 µM. mdpi.comnih.gov In contrast, Nostocyclamide M displayed allelopathic activity against the cyanobacterium Anabaena 7120 but was found to be inactive against grazers. researchgate.netnih.gov The initial ambiguity in assigning the stereocenters of the tenuecyclamides following their isolation necessitated the total synthesis of all possible diastereomers to definitively confirm their absolute configurations by comparing spectroscopic data. acs.org This underscores how critical a specific stereochemical arrangement is for a defined biological effect.

Table 1: Comparison of this compound and Nostocyclamide M

| Feature | This compound | Nostocyclamide M |

|---|---|---|

| Key Amino Acid Configuration | L-Methionine researchgate.netnih.gov | D-Methionine researchgate.netnih.gov |

| Relationship | Diastereomers mdpi.comresearchgate.net | |

| Reported Biological Activity | Inhibition of sea urchin embryo division (ED100 = 9.0 µM) mdpi.comnih.gov | Allelopathic activity against Anabaena 7120; inactive against grazers researchgate.netnih.gov |

Impact of Heterocyclic Moieties on Biological Interactions

The importance of the heterocyclic portion is demonstrated in studies of related compounds. For example, in the lissoclinamide series of cyanobactins, two compounds differed only in the oxidation state of a single thiazole (B1198619) unit. mdpi.com This minor modification resulted in one compound being two orders of magnitude less cytotoxic than the other, highlighting the profound impact these moieties have on biological interactions. mdpi.com Therefore, the thiazole and oxazole (B20620) rings within this compound are integral to defining its specific three-dimensional shape and, consequently, its bioactivity.

Conformational Dynamics and Bioactivity

The bioactivity of a peptide is heavily dependent on its conformational dynamics—the way it folds and moves in three-dimensional space. The cyclic structure of this compound imparts a significant degree of conformational rigidity compared to a linear peptide. mdpi.com This pre-organization reduces the entropic penalty upon binding to a biological target, which can result in higher receptor-binding affinities. mdpi.com

Advanced Methodologies for Research on Tenuecyclamide C

Analytical Techniques for Detection and Quantification in Complex Biological Matrices (Research Focus)

The detection and quantification of Tenuecyclamide C within intricate biological samples, such as cyanobacterial extracts, necessitate sophisticated analytical approaches. The structural complexity of this cyclic peptide, combined with the presence of numerous other metabolites, presents a significant analytical challenge. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as a pivotal technology for the analysis of this compound and its analogs. asm.orgug.edu.pl

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool, offering the high sensitivity and selectivity required to identify and quantify specific cyclamides in complex mixtures. ug.edu.pl For instance, in studies of Nostoc species, LC-MS/MS has been instrumental in analyzing cyclic peptides. The fragmentation patterns generated during MS/MS analysis provide crucial structural information, enabling the unambiguous identification of compounds like this compound.

The initial isolation and structural elucidation of this compound from Nostoc spongiaeforme var. tenue involved a multi-step process. The crude extract was partitioned and then subjected to various chromatographic separations, including Sephadex LH-20 and C18-HPLC. The final structural determination was achieved through a combination of homonuclear and inverse-heteronuclear 2D-NMR techniques and high-resolution mass spectrometry. mdpi.com

A typical analytical workflow for this compound involves extraction from the biomass, often using methanol (B129727), followed by LC-MS analysis. asm.org The choice of chromatographic conditions, such as the column and mobile phase gradient, is critical for achieving adequate separation from other co-extracted compounds. For example, a C18 column with a gradient of water and an organic solvent like acetonitrile (B52724) or isopropyl alcohol, often with formic acid as an additive, is commonly employed for the separation of cyanobactins. asm.org

| Analytical Technique | Application in this compound Research | Key Research Findings |

| High-Performance Liquid Chromatography (HPLC) | Isolation and purification of this compound from crude extracts. | Enabled the separation of individual tenuecyclamides (A-D) for further characterization. mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Determination of the planar structure of this compound. | Provided accurate mass measurements confirming the elemental composition. mdpi.com |

| 2D-Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete structural elucidation of this compound. | Determined the connectivity and stereochemistry of the amino acid residues. mdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detection and identification of this compound in cyanobacterial extracts. | Confirmed the presence of this compound in various Nostoc strains. asm.orgug.edu.pl |

Strategies for Metabolite Production and Engineering in Biosynthetic Systems

The production of this compound is governed by a dedicated biosynthetic gene cluster, offering opportunities for metabolic engineering to enhance yields and generate novel analogs. This compound is a cyanobactin, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). asm.orgmdpi.com Its biosynthesis does not involve nonribosomal peptide synthetases (NRPS) but instead begins with a precursor peptide encoded by a gene within the biosynthetic cluster. mdpi.comnih.gov

The biosynthetic gene cluster for tenuecyclamides, designated as the 'ten' cluster, has been identified in Nostoc spongiaeforme var. tenue. mdpi.comnih.gov This cluster contains genes encoding the precursor peptide (TenE), proteases for cleaving the precursor, and enzymes for the post-translational modifications that form the final cyclic structure. nih.govresearchgate.netresearchgate.net A unique aspect of the TenE precursor peptide is that it encodes four copies of the core peptide sequences, two for Tenuecyclamide A and two for this compound. mdpi.comnih.gov

Strategies to enhance the production of this compound can focus on optimizing the expression of the 'ten' gene cluster in the native organism. This could involve manipulating culture conditions or using genetic engineering to place the cluster under the control of a stronger promoter.

A significant strategy for generating novel metabolites is precursor-directed biosynthesis . rsc.org This approach involves feeding the cyanobacterial culture with synthetic analogs of the amino acids that constitute the this compound backbone. The biosynthetic machinery may then incorporate these unnatural precursors, leading to the production of novel cyclic peptides with potentially altered properties. This relies on the substrate promiscuity of the enzymes within the pathway. rsc.org

Heterologous Expression Systems for Biosynthesis Research

The study of this compound biosynthesis and the production of its analogs can be significantly advanced through the use of heterologous expression systems. springernature.com The native producers, cyanobacteria, are often slow-growing and may not be amenable to genetic manipulation, which hampers research and large-scale production. nih.gov Transferring the entire biosynthetic gene cluster into a more tractable host, such as Escherichia coli, provides a powerful alternative. springernature.comscispace.com

The heterologous expression of cyanobactin gene clusters has been successfully demonstrated for related compounds like patellamide and anacyclamides, confirming the feasibility of this approach for this compound. asm.orgmdpi.comscispace.com The 'ten' gene cluster, being relatively compact (around 11.8 kb), is a good candidate for transfer and expression in a heterologous host. mdpi.com

Successful heterologous expression requires the entire set of genes necessary for the production of the final compound, including those for the precursor peptide and all the modifying enzymes. scispace.com The expression of the 'ten' cluster in E. coli would enable researchers to:

Confirm the function of each gene within the cluster through systematic knockout or mutagenesis studies.

Probe the substrate specificity of the biosynthetic enzymes by co-expressing modified precursor peptide genes.

Produce sufficient quantities of this compound and its engineered analogs for detailed structural and functional studies.

The successful heterologous production of the antitumor compound trunkamide (B1244394), another cyanobactin, by engineering the corresponding gene cluster in E. coli, highlights the potential of this strategy for producing medicinally relevant peptides like the tenuecyclamides. researchgate.net

| Expression System | Purpose in this compound Research | Potential Advantages |

| Native Producer (Nostoc spongiaeforme) | Baseline production and initial discovery. | Production of the natural profile of tenuecyclamides. |

| Escherichia coli | Heterologous expression of the 'ten' gene cluster. | Faster growth, established genetic tools, potential for higher yields, and simplified production of engineered analogs. springernature.comscispace.com |

Future Research Directions and Unanswered Questions

Elucidation of Remaining Stereochemical Ambiguities for Tenuecyclamide B

While the stereochemistry of Tenuecyclamide C has been unambiguously determined, that of its close analog, Tenuecyclamide B, remains partially unresolved. nih.gov Tenuecyclamide B differs from Tenuecyclamide A only in the stereochemistry of at least one of its alanine (B10760859) residues. mdpi.comacs.org The initial isolation and characterization studies were unable to definitively assign the stereochemistry of all asymmetric centers in Tenuecyclamide B. nih.gov Future research efforts employing advanced analytical techniques, such as chiral chromatography, sophisticated NMR experiments, or total synthesis of all possible stereoisomers, are necessary to resolve these remaining ambiguities. A complete stereochemical assignment is crucial for understanding the structure-activity relationships within the tenuecyclamide family.

Comprehensive Mechanistic Characterization of Biological Activities

This compound has demonstrated notable biological activity, particularly in its ability to inhibit the division of sea urchin embryos. mdpi.commdpi.com However, the precise molecular mechanisms underlying this and other potential biological effects are largely unknown. Future research should focus on elucidating the specific cellular targets and pathways through which this compound exerts its cytotoxic and other bioactivities. This could involve a range of modern cell biology and biochemical techniques, including target identification studies, pathway analysis, and in-depth investigation of its effects on cellular processes like cell cycle progression and apoptosis. tandfonline.com A thorough mechanistic understanding is a prerequisite for any potential therapeutic development.

Exploration of Novel this compound Analogs and Derivatization for Enhanced Research Utility

The synthesis of this compound analogs and derivatives presents a promising avenue for both fundamental research and the development of new chemical probes. nih.gov By systematically modifying the structure of this compound, researchers can explore how specific structural features contribute to its biological activity. This could involve altering the amino acid sequence, modifying the heterocyclic rings, or introducing new functional groups. nih.gov The development of a library of such analogs would be invaluable for structure-activity relationship (SAR) studies, helping to identify more potent or selective compounds. Furthermore, derivatization could be used to attach fluorescent tags or other labels, creating powerful tools for studying the compound's cellular uptake, distribution, and target engagement. nih.gov

Biotechnological Applications and Biosynthetic Engineering for Enhanced Production or Diversity

The ribosomal biosynthetic pathway of the tenuecyclamides offers exciting possibilities for biotechnological applications. nih.gov The gene cluster responsible for tenuecyclamide production has been identified, which opens the door to biosynthetic engineering. mdpi.comscispace.com By manipulating these genes, it may be possible to increase the production yield of this compound in a heterologous host, making it more readily available for research. nih.gov Furthermore, the inherent modularity of the cyanobactin biosynthetic machinery could be exploited to create novel, "unnatural" tenuecyclamide analogs by introducing engineered precursor peptides or modifying the processing enzymes. nih.govresearchgate.net This approach could lead to the generation of a diverse library of new compounds with potentially enhanced or novel biological activities. doi.org

Ecological Roles and Evolutionary Aspects of this compound Production

The natural function of this compound in its producing organism, Nostoc spongiaeforme var. tenue, remains an open question. nih.gov While it exhibits toxic properties, its specific ecological role is yet to be clearly defined. nih.gov It has been suggested that cyanobactins may play a role in chemical defense against predators or competitors (allelopathy). nih.govresearchgate.net Future ecological studies could investigate the effects of this compound on other microorganisms and potential grazers in its natural habitat. Understanding the ecological pressures that have driven the evolution of tenuecyclamide production could provide valuable insights into its biological function and the broader chemical ecology of cyanobacteria. nih.gov

Q & A

Q. What spectroscopic and crystallographic methods are essential for the structural elucidation of Tenuecyclamide C?

To determine the structure of this compound, researchers employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1D , , and 2D techniques like COSY, HSQC, and HMBC) and high-resolution mass spectrometry (HRMS) to identify functional groups and molecular connectivity . X-ray crystallography is critical for confirming stereochemistry and spatial arrangement, requiring high-purity crystals. For reproducibility, ensure solvent systems and crystallization conditions are meticulously documented .

Q. Which in vitro models are validated for preliminary bioactivity screening of this compound?

Common models include:

- Anticancer activity : NCI-60 human tumor cell line panel, with IC values calculated using MTT assays.

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, adhering to CLSI guidelines .

- Cytotoxicity : Non-cancerous cell lines (e.g., HEK-293) to assess selectivity indices.

Standardize incubation times, serum concentrations, and positive controls (e.g., doxorubicin for cytotoxicity) to minimize variability .

Q. How is the biosynthetic pathway of this compound investigated in microbial hosts?

Genome mining of producer strains (e.g., cyanobacteria) using tools like antiSMASH identifies non-ribosomal peptide synthetase (NRPS) clusters. Heterologous expression in E. coli or Streptomyces systems, coupled with LC-MS/MS-based metabolomics, confirms pathway activity. Knockout studies of putative genes (e.g., adenylation domains) validate enzymatic roles .

Advanced Research Questions

Q. How can contradictory bioactivity results for this compound across studies be systematically addressed?

Contradictions often arise from:

- Experimental variables : Cell line origins, passage numbers, or culture media differences.

- Compound purity : HPLC-UV/ELSD validation (>95% purity) is critical.

- Dosage regimes : Time-dependent vs. dose-dependent effects.

Solution : Conduct meta-analyses with PRISMA guidelines, comparing raw data from multiple studies. Use standardized protocols (e.g., ATCC cell lines, identical assay kits) and report results with CONSORT-like checklists .

Q. What computational strategies improve the prediction of this compound’s molecular targets?

- Molecular docking : AutoDock Vina or Schrödinger Glide against databases like PDB or ChEMBL, focusing on conserved binding pockets (e.g., kinase ATP sites).

- Machine learning : Train models on known cyclodepsipeptide-target interactions using features like molecular descriptors or fingerprint bits.

- Network pharmacology : Integrate STRING or KEGG pathways to identify downstream effector proteins.

Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity measurements .

Q. What methodologies resolve challenges in total synthesis yield optimization for this compound?

- Retrosynthetic analysis : Prioritize convergent synthesis to minimize step count.

- Protecting group strategy : Use orthogonal groups (e.g., Fmoc for amines, TBS for alcohols) to reduce side reactions.

- Catalysis : Screen Pd-catalyzed cross-couplings or organocatalysts for macrocyclization.

Track yields at each step via UPLC-MS and optimize solvent systems (e.g., DMF for polar intermediates, CHCl for macrolactonization) .

Q. How can multi-omics integration elucidate this compound’s mechanism of action in complex biological systems?

- Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed genes (DESeq2 analysis).

- Proteomics : TMT-labeled LC-MS/MS to quantify protein abundance changes.

- Metabolomics : -NMR or GC-MS for metabolic pathway perturbations.

Integrate datasets using platforms like Cytoscape or Ingenuity Pathway Analysis (IPA) to map cross-omic interactions .

Methodological Considerations

Q. What statistical approaches are recommended for dose-response studies of this compound?

- Non-linear regression : Fit data to Hill equation models (GraphPad Prism) to calculate EC/IC.

- Bootstrap resampling : Estimate confidence intervals for small sample sizes.

- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s HSD for normal distributions, Kruskal-Wallis for non-parametric data) .

Q. How should researchers validate the purity and stability of this compound in long-term studies?

- Stability assays : HPLC-UV at 0, 6, and 12 months under varying conditions (4°C, -20°C, with/without light).

- Forced degradation : Expose to heat (40°C), acid (0.1M HCl), and base (0.1M NaOH) to identify degradation products.

- NMR stability : Monitor NMR shifts in DMSO-d6 over time to detect structural changes .

Q. What criteria define robust structure-activity relationship (SAR) models for this compound analogs?

- Diversity-oriented synthesis : Generate analogs with variations in side chains, stereocenters, or macrocycle size.

- QSAR modeling : Use CODESSA or MOE to correlate descriptors (e.g., logP, polar surface area) with bioactivity.

- Validation : Apply leave-one-out cross-validation and external test sets (R > 0.7, RMSE < 0.3) .

Data Presentation Guidelines

| Data Type | Best Practice | Tools/Standards |

|---|---|---|

| Spectral Data | Deposit raw NMR (FID), MS, and XRD files in public repositories (e.g., Zenodo). | MestReNova, Bruker TopSpin |

| Bioactivity | Report IC ± SEM, n ≥ 3, with exact p-values (avoid "p < 0.05"). | GraphPad Prism, CONSORT |

| Synthetic Procedures | Include detailed reaction conditions (temp, time, catalyst loading) and yields. | ChemDraw, SciFinder |

These guidelines ensure reproducibility and align with journal requirements for chemical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.